Isobutylsulfamoyl Chloride

Description

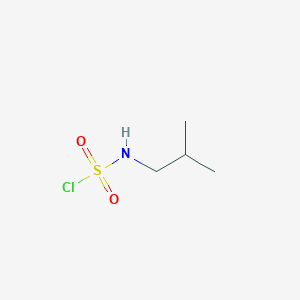

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHNQUDMMNHRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615876 | |

| Record name | (2-Methylpropyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-68-3 | |

| Record name | (2-Methylpropyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Isobutylsulfamoyl Chloride (CAS No. 26118-68-3). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines confirmed information with predicted properties and a representative synthesis protocol based on established chemical principles and data from analogous compounds. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering insights into the handling, synthesis, and characterization of this important chemical intermediate. All predicted data are clearly indicated.

Chemical Structure and Identification

Isobutylsulfamoyl Chloride, also known as N-(2-methylpropyl)sulfamoyl chloride, is a sulfamoyl chloride derivative with an isobutyl group attached to the nitrogen atom.

The fundamental chemical identity of Isobutylsulfamoyl Chloride is established by its molecular formula and CAS registry number.

| Identifier | Value |

| IUPAC Name | N-(2-methylpropyl)sulfamoyl chloride |

| Synonyms | Isobutylsulfamoyl Chloride |

| CAS Number | 26118-68-3[1] |

| Molecular Formula | C4H10ClNO2S[1] |

| Molecular Weight | 171.64 g/mol [1] |

| Physical Form | Liquid[1] |

Below is a 2D representation of the chemical structure of Isobutylsulfamoyl Chloride.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Isobutylsulfamoyl Chloride are not widely available. The following table summarizes the known information and provides estimated values based on trends observed for structurally similar sulfamoyl chlorides.

| Property | Value | Notes |

| Melting Point | Not available | Expected to be low, as it is a liquid at room temperature. |

| Boiling Point | Predicted: ~80-85 °C at 10 mmHg | Estimated based on analogous N-alkylsulfamoyl chlorides. |

| Density | Predicted: ~1.2 g/cm³ | Estimated based on analogous compounds. |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether). | Sulfamoyl chlorides are reactive with protic solvents like water and alcohols. |

| Purity | ≥98% | As available from commercial suppliers[1]. |

Synthesis of Isobutylsulfamoyl Chloride: A Representative Protocol

A specific, detailed experimental protocol for the synthesis of Isobutylsulfamoyl Chloride is not readily found in peer-reviewed literature. However, the synthesis of N-alkylsulfamoyl chlorides is a well-established transformation in organic chemistry. The following protocol is a representative example based on the reaction of an amine with sulfuryl chloride in the presence of a base.

Reaction Scheme:

(CH₃)₂CHCH₂NH₂ + SO₂Cl₂ → (CH₃)₂CHCH₂NHSO₂Cl + HCl

Materials and Reagents:

-

Isobutylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Experimental Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with isobutylamine (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 equivalents) is added to the solution.

-

Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Isobutylsulfamoyl Chloride.

Spectroscopic Data (Predicted)

Specific spectroscopic data for Isobutylsulfamoyl Chloride is not widely published. The following table outlines the predicted spectral characteristics based on the known structure and data from analogous compounds.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~0.95 (d, 6H, J ≈ 6.5 Hz, 2 x CH₃), δ ~1.90 (m, 1H, CH), δ ~3.10 (t, 2H, J ≈ 6.5 Hz, N-CH₂), δ ~5.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~20 (2 x CH₃), δ ~28 (CH), δ ~55 (N-CH₂) |

| Infrared (IR) | ν ~3300 cm⁻¹ (N-H stretch), ν ~1350 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric S=O stretch) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 171 (for ³⁵Cl) and 173 (for ³⁷Cl) in a ~3:1 ratio. Fragmentation may show loss of Cl (m/z 136) and the isobutyl group. |

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of Isobutylsulfamoyl Chloride as described in the representative protocol.

Caption: Synthesis workflow for Isobutylsulfamoyl Chloride.

Conclusion

This technical guide has synthesized the available information on Isobutylsulfamoyl Chloride to provide a detailed overview for the scientific community. While specific experimental data remains scarce, the provided structural information, predicted properties, and a representative synthesis protocol offer a solid foundation for researchers working with this compound. It is recommended that any experimental work based on the predicted data and protocols be conducted with careful monitoring and characterization to validate the findings.

References

An In-Depth Technical Guide to Isobutylsulfamoyl Chloride: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of isobutylsulfamoyl chloride. The information is intended to support researchers and professionals in the fields of organic synthesis and drug development, where sulfamoyl chloride derivatives are pivotal intermediates.

Core Chemical Properties

Isobutylsulfamoyl chloride, also known as N-(2-methylpropyl)sulfamoyl chloride, is a reactive chemical intermediate. While extensive physical property data is not widely published, the fundamental chemical identifiers and characteristics are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 26118-68-3 | [1] |

| Molecular Formula | C₄H₁₀ClNO₂S | [1] |

| Molecular Weight | 171.64 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Synonyms | N-(2-methylpropyl)sulfamoyl chloride, 2-Methylpropanesulfamyl chloride |

Synthesis and Reactivity

Isobutylsulfamoyl chloride is a key reagent for the introduction of the isobutylsulfamoyl group, a common moiety in various biologically active molecules. Its primary utility lies in the synthesis of N-substituted sulfonamides through reaction with primary and secondary amines.

General Synthesis of Isobutylsulfamoyl Chloride

Below is a logical workflow for the synthesis of N-alkylsulfamoyl chlorides, which can be adapted for isobutylsulfamoyl chloride.

Reactivity: Synthesis of N-Substituted Sulfonamides

The primary reaction of isobutylsulfamoyl chloride is with nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of drug candidates. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the synthesis and use of isobutylsulfamoyl chloride. Researchers should optimize these conditions for their specific substrates and scales.

Representative Protocol for the Synthesis of N-Alkylsulfamoyl Chlorides

This protocol is adapted from general procedures for the synthesis of sulfamoyl chlorides.

Materials:

-

Isobutylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of isobutylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of sulfuryl chloride (1.05 eq) in anhydrous DCM is added dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

-

The reaction is quenched by the slow addition of cold water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude isobutylsulfamoyl chloride.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Representative Protocol for the Synthesis of a Sulfonamide

This protocol outlines the general procedure for reacting isobutylsulfamoyl chloride with an amine.

Materials:

-

Isobutylsulfamoyl chloride

-

A primary or secondary amine

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The amine (1.0 eq) and triethylamine (1.2 eq) are dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

A solution of isobutylsulfamoyl chloride (1.1 eq) in the same anhydrous solvent is added dropwise to the cooled amine solution.

-

The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.

-

The reaction mixture is diluted with the solvent and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Safety and Handling

Isobutylsulfamoyl chloride is expected to be a reactive and corrosive compound. It is likely to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.

Conclusion

Isobutylsulfamoyl chloride serves as a valuable and reactive intermediate for the synthesis of N-isobutylsulfonamides, a class of compounds with significant potential in drug discovery and development. The synthetic routes and reaction protocols outlined in this guide provide a foundational framework for researchers to utilize this reagent effectively in their synthetic endeavors. As with all reactive chemicals, appropriate safety precautions are paramount.

References

Isobutylsulfamoyl Chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on isobutylsulfamoyl chloride, a chemical compound relevant to various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.

Core Chemical Properties

Isobutylsulfamoyl chloride is a chemical intermediate that possesses specific properties making it a subject of interest in synthetic chemistry. A clear understanding of its fundamental characteristics is essential for its application in experimental and developmental settings.

| Property | Value |

| Molecular Formula | C4H10ClNO2S[1] |

| Molecular Weight | 171.64 g/mol [1] |

This table summarizes the basic molecular information for isobutylsulfamoyl chloride.

Due to the limitations of the available tools, detailed experimental protocols and signaling pathway diagrams for isobutylsulfamoyl chloride cannot be provided at this time. The fundamental molecular data presented serves as a foundational guide for researchers.

References

key reactions involving sulfonyl chlorides in organic synthesis

An In-depth Technical Guide on Key Reactions Involving Sulfonyl Chlorides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl chlorides (R-SO₂Cl) are highly versatile and reactive functional groups that serve as pivotal building blocks in modern organic synthesis. Their electrophilic nature allows them to readily react with a wide array of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfones. These sulfur-containing moieties are integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the core reactions involving sulfonyl chlorides, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Sulfonamide Formation

The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most fundamental and widely utilized transformations in organic and medicinal chemistry. The resulting sulfonamide group is a key pharmacophore found in a multitude of drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

Figure 1: General mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

-

Reaction Setup: To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Table 1: Sulfonamide Formation - Reaction Parameters and Yields

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | DCM | 3 | 95 | |

| Piperidine | Methanesulfonyl chloride | Triethylamine | THF | 2 | 92 | |

| Di-n-butylamine | p-Toluenesulfonyl chloride | DIPEA | CH₃CN | 4 | 88 |

Sulfonylation of Alcohols (Sulfonate Ester Formation)

The reaction of sulfonyl chlorides with alcohols in the presence of a base affords sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis. Common sulfonyl chlorides used for this purpose include tosyl chloride (TsCl), mesyl chloride (MsCl), and triflyl chloride (TfCl).

Mechanism: The alcohol oxygen acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. A base is required to deprotonate the alcohol and to neutralize the HCl generated.

Figure 2: General mechanism of sulfonate ester formation.

Experimental Protocol: Synthesis of Propyl Tosylate

-

Reaction Setup: Dissolve 1-propanol (1.0 eq) in pyridine (0.5 M) in a flask and cool to 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 4-6 hours.

-

Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with cold 10% HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Table 2: Sulfonate Ester Formation - Reaction Parameters and Yields

| Alcohol Substrate | Sulfonylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Cyclohexanol | Mesyl chloride | Triethylamine | DCM | 0 to rt | 98 | |

| Benzyl alcohol | Tosyl chloride | Pyridine | Pyridine | 0 | 94 | |

| (R)-2-Octanol | Triflyl anhydride | Pyridine | DCM | -78 | 99 |

Friedel-Crafts Sulfonylation

Aromatic compounds can be sulfonylated using sulfonyl chlorides in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. This electrophilic aromatic substitution reaction leads to the formation of diaryl sulfones.

Mechanism: The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that is then attacked by the aromatic ring.

Figure 3: Mechanism of Friedel-Crafts sulfonylation.

Experimental Protocol: Synthesis of Diphenyl Sulfone

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (1.2 eq) in dry benzene (solvent and reactant) at room temperature.

-

Reagent Addition: Add benzenesulfonyl chloride (1.0 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (around 80 °C) for 3 hours.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.

-

Isolation: Filter the resulting solid, wash with cold water, and then a cold solution of sodium bicarbonate.

-

Purification: Recrystallize the crude product from ethanol.

Table 3: Friedel-Crafts Sulfonylation - Reaction Conditions and Yields

| Aromatic Substrate | Sulfonyl Chloride | Lewis Acid | Temp (°C) | Yield (%) | Reference |

| Toluene | p-Toluenesulfonyl chloride | AlCl₃ | 25 | 85 | |

| Anisole | Benzenesulfonyl chloride | FeCl₃ | 100 | 78 | |

| Naphthalene | Methanesulfonyl chloride | AlCl₃ | 0 | 90 |

Ramberg-Bäcklund Reaction

This reaction provides a method for the synthesis of alkenes from α-halo sulfones. The sulfone is typically prepared from a sulfide, which can be synthesized from a thiol and an alkyl halide, followed by oxidation. The direct use of a sulfonyl chloride to form the sulfone is also a common entry into this reaction sequence.

Mechanism: The α-halo sulfone is treated with a strong base to form an episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene.

An In-depth Technical Guide to the Mechanism of Action of Isobutylsulfamoyl Chloride in Sulfonamide Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutylsulfamoyl chloride is a key reagent in organic synthesis, primarily utilized for the introduction of the isobutylsulfamoyl group into molecules containing primary or secondary amine functionalities. This reaction, leading to the formation of sulfonamides, is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and relevant data associated with the use of isobutylsulfamoyl chloride in sulfonamide synthesis. While specific quantitative data for isobutylsulfamoyl chloride is limited in publicly available literature, this guide incorporates representative data from closely related sulfonyl chlorides to illustrate the principles of the reaction.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from isobutylsulfamoyl chloride and an amine proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction can be dissected into two primary stages: nucleophilic attack and subsequent elimination.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the isobutylsulfamoyl chloride. This results in the formation of a tetrahedral intermediate. The reactivity of the amine is a crucial factor, with primary amines generally reacting more readily than secondary amines due to lower steric hindrance.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond does not reform in this case as with acyl chlorides; instead, a chloride ion is expelled as a leaving group. A base, which can be an excess of the amine reactant or an added scavenger like triethylamine or pyridine, then deprotonates the nitrogen atom to yield the final, stable sulfonamide product and a hydrochloride salt.

The overall reaction is typically rapid and exothermic. The formation of hydrogen chloride gas can be observed during the reaction, confirming the proposed mechanism.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in sulfonamide formation using isobutylsulfamoyl chloride.

Caption: General reaction mechanism of sulfonamide formation.

Caption: A typical experimental workflow for sulfonamide synthesis.

Data Presentation: Reaction Parameters and Yields

| Entry | Amine Substrate | Product | Reaction Time (min) | Yield (%) |

| 1a | Aniline | N-Phenyl-4-methylbenzenesulfonamide | 3 | 97 |

| 2a | 4-Methylaniline | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 7 | 93 |

| 3a | 4-Methoxyaniline | 4-Methoxy-N-(p-tolyl)benzenesulfonamide | 2.5 | 95 |

| 4a | 4-Chloroaniline | 4-Chloro-N-(p-tolyl)benzenesulfonamide | 5 | 92 |

| 5a | 4-Nitroaniline | 4-Nitro-N-(p-tolyl)benzenesulfonamide | 7 | 91 |

| 6a | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 3 | 93 |

| 7a | Dibenzylamine | N,N-Dibenzyl-4-methylbenzenesulfonamide | 5 | 82 |

| 8a | Pyrrolidine | 1-(Tosyl)pyrrolidine | 3 | 89 |

| 9a | Piperidine | 1-(Tosyl)piperidine | 2.5 | 90 |

| 10a | Morpholine | 4-(Tosyl)morpholine | 3 | 86 |

Data is for p-toluenesulfonyl chloride and is intended to be illustrative.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of sulfonamides using a sulfonyl chloride. These should be adapted based on the specific reactivity and properties of the starting materials.

General Protocol for Sulfonamide Synthesis (Microwave-Assisted, Solvent-Free)[1]

-

Reagent Preparation: To a suitable microwave reaction vessel, add the amine (1 mmol) and p-toluenesulfonyl chloride (1 mmol).

-

Microwave Irradiation: Expose the mixture to microwave irradiation at a suitable power level for the appropriate time (typically 1.5-7 minutes).

-

Reaction Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, treat the reaction mixture with n-hexane (15-20 mL).

-

Isolation: Allow the mixture to stand at room temperature for 7-10 hours to facilitate crystallization.

-

Purification: Collect the resulting crystals by filtration, wash with n-hexane, and dry to yield the pure sulfonamide.

General Protocol for Sulfonamide Synthesis (Conventional with Base)[2]

-

Reagent Preparation: Dissolve the amine (10 mmol) and a base such as sodium carbonate (12 mmol) in a suitable solvent (e.g., water, 50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add the sulfonyl chloride (12 mmol) dropwise to the stirred mixture over a period of 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and acidify with 10% HCl to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate-n-hexane).

Safety and Handling of Isobutylsulfamoyl Chloride

Isobutylsulfamoyl chloride is a corrosive and moisture-sensitive liquid.[2][3] Proper safety precautions are essential when handling this reagent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[4]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of vapors.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[6] It should be stored under an inert atmosphere.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Drug Development: The Synthesis of Sulfonylureas

Isobutylsulfamoyl chloride and related compounds are valuable intermediates in the synthesis of sulfonylureas, a class of drugs widely used in the management of type 2 diabetes.[7] Glibenclamide is a prominent example of a second-generation sulfonylurea. The synthesis of such compounds often involves the reaction of a sulfamoyl chloride with an appropriate amine, followed by reaction with an isocyanate.

Caption: Role of isobutylsulfamoyl chloride in a drug synthesis pathway.

Conclusion

Isobutylsulfamoyl chloride serves as a critical building block in the synthesis of sulfonamides, a class of compounds with immense importance in the pharmaceutical and agrochemical industries. The fundamental mechanism of its reaction with amines is a nucleophilic acyl substitution, which is generally efficient and high-yielding. While specific kinetic and quantitative data for isobutylsulfamoyl chloride remain scarce in public literature, the principles of its reactivity can be well understood through the study of analogous sulfonyl chlorides. A thorough understanding of the reaction mechanism, experimental parameters, and safety protocols is paramount for researchers and drug development professionals working with this versatile reagent.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. ISOBUTYLSULFAMOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. US3454635A - Benzenesulfonyl-ureas and process for their manufacture - Google Patents [patents.google.com]

physical and chemical properties of Isobutylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of isobutylsulfamoyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

Isobutylsulfamoyl chloride, with the CAS number 26118-68-3, is a reactive chemical compound used in a variety of synthetic applications. While detailed experimental data for some of its physical properties are not widely published, the available information and data for structurally related compounds provide a solid foundation for its handling and use in a laboratory setting.

Table 1: Physical and Chemical Properties of Isobutylsulfamoyl Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO₂S | [1][2] |

| Molecular Weight | 171.64 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% - 98% | [1][3] |

| CAS Number | 26118-68-3 | [1][2][3][4] |

Reactivity and Stability

Isobutylsulfamoyl chloride is a member of the sulfamoyl chloride class of compounds and shares their characteristic reactivity. The presence of the sulfonyl chloride functional group makes the molecule highly susceptible to nucleophilic attack.

Key reactivity and stability information includes:

-

Moisture Sensitivity: Like other sulfonyl chlorides, isobutylsulfamoyl chloride is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.

-

Reactivity with Nucleophiles: The electrophilic sulfur atom is the primary site of reaction. It reacts readily with a wide range of nucleophiles, including alcohols, phenols, and amines, to form sulfonates and sulfonamides, respectively. This reactivity is central to its utility in organic synthesis.

-

Thermal Stability: While specific data is unavailable, sulfonyl chlorides are generally stable at room temperature but can decompose at elevated temperatures.

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of isobutylsulfamoyl chloride was not found in the public domain literature, general methods for the preparation of sulfonyl chlorides can be adapted. One common approach involves the oxidative chlorination of corresponding sulfur-containing starting materials.

General Synthesis Workflow for Sulfonyl Chlorides

This diagram illustrates a generalized workflow for the synthesis of sulfonyl chlorides from various precursors.

Caption: Generalized workflow for sulfonyl chloride synthesis.

Spectroscopic Analysis Workflow

For the characterization of isobutylsulfamoyl chloride, a combination of spectroscopic techniques is essential.

Caption: Workflow for spectroscopic characterization.

Safety and Handling

Due to its reactive and potentially corrosive nature, isobutylsulfamoyl chloride must be handled with appropriate safety precautions.

Table 2: General Safety and Handling Recommendations

| Precaution | Details |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere to prevent reaction with moisture. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. |

| Spill and Disposal | In case of a spill, absorb with an inert, dry material and place in a suitable container for chemical waste. Dispose of in accordance with local, state, and federal regulations. |

Applications in Drug Development and Research

Isobutylsulfamoyl chloride is a valuable building block in medicinal chemistry and agrochemical research. The isobutylsulfamoyl group can be incorporated into molecules to modify their physicochemical properties, such as solubility and lipophilicity, and to introduce a hydrogen bond donor/acceptor moiety. This can lead to enhanced biological activity and improved pharmacokinetic profiles.

The general reactivity of sulfamoyl chlorides allows for their use in the synthesis of a diverse range of sulfonamide-containing compounds, which are present in numerous approved drugs, including diuretics, anticonvulsants, and antibiotics.

Conclusion

Isobutylsulfamoyl chloride is a reactive chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of its physical and chemical properties, along with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. While some specific physical data points remain to be definitively published, the information provided in this guide, based on available data and knowledge of related compounds, serves as a valuable resource for researchers and scientists.

References

- 1. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Isobutylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutylsulfamoyl chloride, a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data to facilitate its identification and characterization. The methodologies provided are based on established protocols for analogous compounds.

Chemical Structure and Properties

-

IUPAC Name: N-isobutylsulfamoyl chloride

-

Molecular Formula: C₄H₁₀ClNO₂S

-

Molecular Weight: 171.65 g/mol

-

CAS Number: 26118-68-3

-

Canonical SMILES: C(C(C)C)NS(=O)(=O)Cl

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for isobutylsulfamoyl chloride. These predictions are generated based on computational models and provide valuable information for the structural elucidation of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.10 | Triplet | 2H | -CH₂- |

| ~2.05 | Multiplet | 1H | -CH- |

| ~1.00 | Doublet | 6H | -CH(CH₃ )₂ |

| ~5.5 (broad) | Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~55 | -C H₂- |

| ~28 | -C H- |

| ~20 | -CH(C H₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3300 | N-H stretch | Medium |

| 2960-2870 | C-H stretch (aliphatic) | Strong |

| ~1370 | SO₂ asymmetric stretch | Strong |

| ~1170 | SO₂ symmetric stretch | Strong |

| ~600 | S-Cl stretch | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 171/173 | Moderate | [M]⁺ (isotopic pattern for Cl) |

| 136 | Moderate | [M - Cl]⁺ |

| 72 | Strong | [C₄H₁₀N]⁺ |

| 57 | Strong | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of sulfamoyl chlorides.

3.1 Synthesis of Isobutylsulfamoyl Chloride

A common route for the synthesis of N-alkylsulfamoyl chlorides involves the reaction of the corresponding amine with sulfuryl chloride in an inert solvent.

-

Materials: Isobutylamine, sulfuryl chloride, anhydrous diethyl ether, triethylamine.

-

Procedure:

-

A solution of isobutylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled to 0 °C in an ice bath.

-

A solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled amine solution with vigorous stirring over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The resulting suspension is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated under reduced pressure to yield crude isobutylsulfamoyl chloride, which can be further purified by vacuum distillation.

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

-

Materials: NMR spectrometer (e.g., 400 MHz), 5 mm NMR tubes, deuterated chloroform (CDCl₃), isobutylsulfamoyl chloride sample, tetramethylsilane (TMS) as an internal standard.

-

Procedure:

-

Approximately 10-20 mg of the isobutylsulfamoyl chloride sample is dissolved in ~0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired according to the instrument's standard parameters. Data is processed by applying a Fourier transform to the free induction decay (FID).

-

3.3 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Materials: Fourier-transform infrared (FTIR) spectrometer, salt plates (e.g., NaCl or KBr), isobutylsulfamoyl chloride sample.

-

Procedure (Neat Liquid):

-

A drop of the liquid isobutylsulfamoyl chloride sample is placed between two salt plates to form a thin film.

-

The salt plates are mounted in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

-

3.4 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Materials: Mass spectrometer with an electron ionization (EI) source, volatile solvent (e.g., dichloromethane), sample vial.

-

Procedure (Direct Infusion with EI):

-

A dilute solution of the isobutylsulfamoyl chloride sample is prepared in a suitable volatile solvent.

-

The solution is introduced into the ion source of the mass spectrometer via a direct infusion pump.

-

The sample is ionized using a standard electron energy (typically 70 eV).

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-300 amu).

-

Visualizations

Diagram 1: Synthesis Workflow for Isobutylsulfamoyl Chloride

Caption: A flowchart illustrating the key steps in the synthesis of isobutylsulfamoyl chloride.

Diagram 2: Spectroscopic Analysis Workflow

Caption: A diagram showing the workflow for the spectroscopic characterization of isobutylsulfamoyl chloride.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Isobutylsulfamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted isobutylsulfamides through the reaction of isobutylsulfamoyl chloride with primary amines. This reaction is a fundamental transformation in medicinal chemistry and drug development for the creation of diverse sulfonamide libraries. The protocol outlines the requisite materials, step-by-step experimental procedures, and purification methods. Additionally, a general reaction workflow is presented visually to facilitate a clear understanding of the process.

Introduction

The sulfonamide functional group is a cornerstone in modern pharmacotherapy, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. The reaction of a sulfamoyl chloride with a primary amine is a robust and versatile method for the synthesis of N-substituted sulfonamides. This protocol specifically details the reaction of isobutylsulfamoyl chloride with primary amines to yield the corresponding N-substituted isobutylsulfamides. The procedure is based on the well-established Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the isobutylsulfamoyl chloride. This is followed by the elimination of a chloride ion. A base is utilized to quench the resulting hydrochloric acid, preventing the protonation of the primary amine reactant.

Caption: General reaction scheme for the synthesis of N-substituted isobutylsulfamides.

Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary amines. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials and Reagents:

-

Isobutylsulfamoyl Chloride

-

Primary Amine (substrate)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (or another suitable aprotic solvent).

-

Addition of Base: Add triethylamine (1.5 - 2.0 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Addition of Isobutylsulfamoyl Chloride: Slowly add a solution of isobutylsulfamoyl chloride (1.0 - 1.2 eq.) in anhydrous dichloromethane to the stirred amine solution at 0 °C. The addition should be dropwise to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted isobutylsulfamide.

-

Data Presentation

| Parameter | Condition | Notes |

| Stoichiometry | ||

| Primary Amine | 1.0 eq. | The limiting reagent. |

| Isobutylsulfamoyl Chloride | 1.0 - 1.2 eq. | A slight excess can be used to ensure full conversion of the amine. |

| Base (e.g., TEA) | 1.5 - 2.0 eq. | Sufficient excess is required to neutralize the generated HCl. |

| Reaction Conditions | ||

| Solvent | Anhydrous DCM, THF, MeCN | Aprotic solvents are preferred to avoid reaction with the sulfamoyl chloride. |

| Temperature | 0 °C to Room Temperature | Initial cooling is recommended to manage the exothermicity of the reaction. |

| Reaction Time | 2 - 16 hours | Varies depending on the substrate; monitor by TLC. |

| Work-up & Purification | ||

| Aqueous Wash | 1 M HCl, Sat. NaHCO₃, Brine | To remove unreacted amine, excess base, and salts. |

| Purification Method | Silica Gel Chromatography | To isolate the pure sulfonamide product. |

Workflow Diagram

The following diagram illustrates the key steps involved in the synthesis and purification of N-substituted isobutylsulfamides.

Caption: Experimental workflow for the synthesis of N-substituted isobutylsulfamides.

Safety Precautions

-

Sulfamoyl chlorides are moisture-sensitive and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the sulfamoyl chloride.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Always work in a well-ventilated area.

References

Application Notes: Isobutylsulfamoyl Chloride in Drug Discovery

Introduction

Isobutylsulfamoyl chloride is a specialized organic reagent utilized in medicinal chemistry and drug discovery.[1] As a member of the sulfonyl chloride class of compounds, its primary role is to introduce the isobutylsulfamoyl moiety (-SO₂NHCH₂CH(CH₃)₂) onto nucleophilic groups, most commonly amines, to form sulfonamides.[2][3] The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and enzyme inhibitors.[4][5] The strategic incorporation of an isobutylsulfamoyl group can modulate a drug candidate's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can significantly impact the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its binding affinity to biological targets.[2]

Core Applications

-

Synthesis of Enzyme Inhibitors: Isobutylsulfamoyl chloride is employed in the synthesis of targeted enzyme inhibitors. The sulfonamide group it forms can act as a transition-state mimetic or interact with key residues in an enzyme's active site, leading to potent and selective inhibition.[1] This is particularly relevant for targets like carbonic anhydrases, proteases, and kinases.

-

Modification of Lead Compounds: In the process of lead optimization, medicinal chemists use reagents like isobutylsulfamoyl chloride to systematically modify a lead compound's structure.[6] The introduction of the isobutyl group provides a way to explore specific hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity.

-

Improving Pharmacokinetic Properties: The sulfonamide group is a versatile functional group for fine-tuning a drug's solubility and membrane permeability.[2] The balance between the polar sulfonyl group and the nonpolar isobutyl chain allows for precise adjustments to a molecule's overall lipophilicity, which is critical for achieving desired bioavailability and duration of action.

Quantitative Data: Biological Activity of Sulfonamide Derivatives

While specific bioactivity data for derivatives of Isobutylsulfamoyl Chloride is proprietary or not widely published, the following table presents data for various sulfonamide-containing molecules, illustrating the range of potencies that can be achieved with this compound class. These compounds serve as representative examples of the therapeutic potential of sulfonamides in drug discovery.

| Compound ID | Target | Activity Type | Value (μM) | Disease Area |

| 3i | h-NTPDase1 | IC₅₀ | 2.88 ± 0.13 | Thrombosis/Inflammation |

| 3i | h-NTPDase3 | IC₅₀ | 0.72 ± 0.11 | Thrombosis/Inflammation |

| 4d | h-NTPDase2 | IC₅₀ | 0.13 ± 0.01 | Thrombosis/Inflammation |

| 2d | h-NTPDase8 | IC₅₀ | 0.28 ± 0.07 | Thrombosis/Inflammation |

| H4 | MCF-7 Cells | IC₅₀ | 8.66 (µg/mL) | Oncology |

| H8 | MCF-7 Cells | IC₅₀ | 52.29 (µg/mL) | Oncology |

Data sourced from studies on sulfamoyl benzamide derivatives and aryl sulfonyl derivatives.[4][7] The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: General Synthesis of Isobutylsulfonamides

This protocol describes the general procedure for reacting Isobutylsulfamoyl Chloride with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

-

Isobutylsulfamoyl Chloride

-

Target amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the target amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve Isobutylsulfamoyl Chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.

-

Add the Isobutylsulfamoyl Chloride solution dropwise to the stirring amine solution at 0 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the tertiary base is to be removed), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure isobutylsulfonamide derivative.

Protocol 2: Representative Synthesis of Isobutylsulfamoyl Chloride

This protocol is a representative method based on general procedures for synthesizing sulfamoyl chlorides from amines. Caution: This reaction involves corrosive and reactive chemicals and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Isobutylamine

-

Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)

-

Anhydrous non-polar solvent (e.g., diethyl ether, hexane)

-

Standard laboratory glassware for reactions at low temperature

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a gas outlet (vented to a scrubber), place sulfuryl chloride (2.0 equivalents) in an anhydrous solvent.

-

Cool the flask to -10 °C to 0 °C using an ice-salt bath.

-

Add isobutylamine (1.0 equivalent) to the dropping funnel, diluted with the same anhydrous solvent.

-

Add the isobutylamine solution dropwise to the vigorously stirring sulfuryl chloride solution. Maintain the temperature below 5 °C. A vigorous evolution of HCl gas will occur.

-

After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

The reaction mixture may be concentrated under reduced pressure to remove the solvent and excess sulfuryl chloride (use appropriate trapping for volatile, corrosive byproducts).

-

The resulting crude Isobutylsulfamoyl Chloride can be purified by vacuum distillation.

Visualizations

Caption: Workflow for synthesizing a target sulfonamide.

Caption: Mechanism of competitive enzyme inhibition.

References

- 1. Isobutylsulfamoyl Chloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemcom.com [echemcom.com]

Application Notes and Protocols for Isobutylsulfamoyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylsulfamoyl chloride is a valuable reagent in organic and medicinal chemistry, primarily utilized for the synthesis of N-substituted sulfonamides. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial drugs, diuretics, and enzyme inhibitors. The reaction of isobutylsulfamoyl chloride with primary or secondary amines provides a straightforward method for introducing the isobutylsulfamoyl moiety into a molecule. This can be particularly useful in drug discovery and development for modifying the physicochemical properties of a compound, such as solubility and bioavailability, or for creating targeted inhibitors for specific enzymes.[1][2] These application notes provide detailed protocols for the reaction of isobutylsulfamoyl chloride with amines, along with relevant safety information and data presentation.

Safety Precautions

Isobutylsulfamoyl chloride is a reactive and corrosive compound and should be handled with appropriate safety measures in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. For detailed safety information, consult the Safety Data Sheet (SDS) before use.

General Experimental Setup

The reaction of isobutylsulfamoyl chloride with amines is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.[4] Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of base is often a tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). Reactions are generally performed at temperatures ranging from 0 °C to room temperature.

A typical experimental workflow for the synthesis of sulfonamides using isobutylsulfamoyl chloride is depicted below.

Experimental Protocols

Protocol 1: Reaction of Isobutylsulfamoyl Chloride with a Primary Amine

This protocol describes a general procedure for the synthesis of an N-alkyl-isobutylsulfonamide.

Materials:

-

Isobutylsulfamoyl Chloride

-

Primary amine

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and anhydrous DCM.

-

Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of isobutylsulfamoyl chloride (1.1 eq.) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-isobutylsulfonamide.

Protocol 2: Reaction of Isobutylsulfamoyl Chloride with a Secondary Amine

This protocol outlines a general procedure for the synthesis of an N,N-dialkyl-isobutylsulfonamide.

Materials:

-

Isobutylsulfamoyl Chloride

-

Secondary amine

-

Pyridine or Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add isobutylsulfamoyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the residue by flash column chromatography on silica gel to yield the pure N,N-dialkyl-isobutylsulfonamide.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of sulfonamides from sulfonyl chlorides and amines, which can be considered analogous for reactions with isobutylsulfamoyl chloride.

Table 1: Reaction of Sulfonyl Chlorides with Primary Amines

| Entry | Amine | Base (eq.) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | TEA (2.0) | DCM | 1 | 62 | [5] |

| 2 | 1-Octylamine | NaOH (excess) | Water | - | 98 | [6][7] |

| 3 | Aniline | Pyridine | Dioxane | 2 | 95 | [8] |

| 4 | Cyclohexylamine | TEA (1.2) | DCM | 12 | 88 | [4] |

Table 2: Reaction of Sulfonyl Chlorides with Secondary Amines

| Entry | Amine | Base (eq.) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Dibutylamine | NaOH (excess) | Water | - | 94 | [6][7] |

| 2 | Piperidine | TEA (1.5) | THF | 6 | 92 | [4] |

| 3 | Morpholine | Pyridine | DCM | 4 | 90 | [8] |

| 4 | N-Methylaniline | TEA (2.0) | Acetonitrile | 24 | 85 | [5] |

Reaction Mechanism

The reaction between isobutylsulfamoyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable sulfonamide product.

References

- 1. Isobutylsulfamoyl Chloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. ISOBUTYLSULFAMOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

The Role of Isobutylsulfamoyl Chloride in the Development of Oral Hypoglycemic Agents

Introduction: Isobutylsulfamoyl chloride is a key reagent in medicinal chemistry, primarily utilized for the introduction of the isobutylsulfamoyl group into molecules. This functional group is a cornerstone in the structure of several clinically significant pharmaceuticals, most notably in the class of sulfonylurea drugs used in the management of type 2 diabetes mellitus. The incorporation of the sulfonamide moiety, facilitated by isobutylsulfamoyl chloride, is crucial for the biological activity of these compounds, enabling them to modulate specific physiological pathways. This document provides an in-depth overview of the applications of isobutylsulfamoyl chloride in medicinal chemistry, with a focus on the synthesis of sulfonylurea drugs, their mechanism of action, and relevant experimental protocols.

Application in the Synthesis of Sulfonylurea Antidiabetic Drugs

Isobutylsulfamoyl chloride serves as a critical building block in the synthesis of second-generation sulfonylurea drugs, such as glibenclamide (glyburide).[1][2] The general synthetic strategy involves the reaction of a primary amine with a sulfonyl chloride to form a sulfonamide, which is a key intermediate.[3] This sulfonamide is then typically reacted with an isocyanate to furnish the final sulfonylurea drug.[1] The isobutyl group in these molecules plays a significant role in their pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: Targeting ATP-Sensitive Potassium (KATP) Channels

Sulfonylurea drugs synthesized using isobutylsulfamoyl chloride derivatives exert their therapeutic effect by modulating insulin secretion from pancreatic β-cells. Their primary molecular target is the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.[4]

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion:

-

Binding to SUR1: Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the KATP channel.[5][6]

-

KATP Channel Closure: This binding event induces a conformational change in the KATP channel, leading to its closure.[4]

-

Membrane Depolarization: The closure of the KATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.

-

Calcium Influx: Membrane depolarization activates voltage-gated calcium channels (Ca2+), resulting in an influx of calcium ions into the β-cell.[4]

-

Insulin Exocytosis: The rise in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[4]

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Data on Biological Activity

The biological efficacy of sulfonylurea derivatives is often quantified by their ability to inhibit KATP channels. This is typically expressed as an IC50 value, which represents the concentration of the drug required to inhibit 50% of the channel's activity.

| Compound | Target | Assay | IC50 Value (µM) | Reference |

| (4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenyl)phosphate | SUR1/K(IR)6.2-type KATP channels | Inside-out patch-clamp | 0.16 | [7] |

Experimental Protocols

The following protocols are representative of the synthetic steps involved in the preparation of sulfonylurea drugs using a sulfamoyl chloride intermediate.

Protocol 1: General Synthesis of a Sulfonamide Intermediate

This protocol describes the reaction of a primary amine with a sulfonyl chloride, a key step in the synthesis of the sulfonamide intermediate for sulfonylurea drugs.

Caption: Experimental workflow for the synthesis of a sulfonamide.

Materials:

-

Primary amine (1 equivalent)

-

Isobutylsulfamoyl chloride (1 equivalent)

-

Pyridine (1.1 equivalents)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve the primary amine (1 eq) and pyridine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of isobutylsulfamoyl chloride (1 eq) in anhydrous dichloromethane to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted isobutylsulfonamide.

Protocol 2: General Synthesis of a Sulfonylurea

This protocol outlines the reaction of a sulfonamide with an isocyanate to form the final sulfonylurea product.

Materials:

-

N-substituted sulfonamide (1 equivalent)

-

Cyclohexyl isocyanate (or other suitable isocyanate, 1.1 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium tert-butoxide (or other suitable base, 1.2 equivalents)

-

1 N Hydrochloric acid

Procedure:

-

Dissolve the N-substituted sulfonamide (1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add potassium tert-butoxide (1.2 eq) to the solution and stir at room temperature for 30 minutes.

-

Add cyclohexyl isocyanate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 N HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

-

Dry the solid under vacuum to obtain the sulfonylurea product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Isobutylsulfamoyl chloride is a valuable reagent in medicinal chemistry, enabling the synthesis of a range of biologically active compounds. Its primary application in the construction of sulfonylurea drugs highlights its importance in the development of therapies for type 2 diabetes. The protocols and pathways described herein provide a framework for researchers and drug development professionals to understand and utilize this key synthetic intermediate in the discovery of new therapeutic agents.

References

- 1. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 2. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ATP-sensitive K(+)-channels by a sulfonylurea analogue with a phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Derivatization of Amines using Isobutylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and metabolomics. However, many amine-containing compounds exhibit poor chromatographic retention and lack a strong chromophore or fluorophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a tag that enhances detectability and improves chromatographic behavior.

Isobutylsulfamoyl chloride, a member of the sulfonyl chloride family of reagents, offers a promising avenue for the derivatization of primary and secondary amines. This reagent reacts with the nucleophilic amino group to form stable sulfonamides. The resulting derivatives exhibit increased hydrophobicity, leading to improved retention in reversed-phase chromatography, and the introduced sulfamoyl group can enhance ionization efficiency for mass spectrometry (MS) detection. While specific literature on isobutylsulfamoyl chloride is limited, the principles of derivatization with other sulfonyl chlorides, such as dansyl chloride and tosyl chloride, are well-established and provide a strong foundation for its application.

Principle of Derivatization

The derivatization of amines with isobutylsulfamoyl chloride proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-isobutylsulfamoyl sulfonamide derivative and hydrochloric acid. The reaction is typically carried out under alkaline conditions to ensure the amine is in its deprotonated, more nucleophilic state.

Applications

The derivatization of amines with isobutylsulfamoyl chloride can be applied to a wide range of analytical challenges, including:

-

Quantification of Amino Acids: Analysis of amino acids in biological fluids, protein hydrolysates, and cell culture media.

-

Analysis of Biogenic Amines: Determination of neurotransmitters (e.g., dopamine, serotonin) and other biogenic amines in tissue samples and biofluids.

-

Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in various matrices.

-

Metabolomics: Profiling of the amine-containing sub-metabolome to study metabolic pathways and identify potential biomarkers.

Data Presentation: Performance of Analogous Sulfonyl Chloride Derivatization

While specific quantitative data for isobutylsulfamoyl chloride is not extensively available, the following tables summarize the typical performance characteristics observed with analogous sulfonyl chloride reagents, such as dansyl chloride and tosyl chloride, for the analysis of amines by LC-MS/MS. This data serves as a valuable reference for expected performance.

Table 1: Linearity and Detection Limits for Dansyl Chloride Derivatization of Amino Acids

| Analyte | Linear Range (µM) | R² | LOD (nM) | LOQ (nM) |

| Alanine | 0.1 - 100 | >0.995 | 10 | 30 |

| Valine | 0.1 - 100 | >0.996 | 8 | 25 |

| Leucine | 0.05 - 50 | >0.998 | 5 | 15 |

| Proline | 0.2 - 150 | >0.994 | 15 | 45 |

| Phenylalanine | 0.05 - 50 | >0.997 | 4 | 12 |

Data is representative of typical performance with dansyl chloride and may vary based on instrumentation and specific matrix conditions.

Table 2: Recovery and Precision for Tosyl Chloride Derivatization of Biogenic Amines in Spiked Samples [1]

| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) |

| Histamine | 10 | 95.2 | 4.8 |

| 100 | 98.1 | 3.5 | |

| Tyramine | 10 | 92.8 | 5.1 |

| 100 | 96.5 | 4.2 | |

| Dopamine | 10 | 90.5 | 6.2 |

| 100 | 94.2 | 4.9 | |

| Serotonin | 10 | 88.9 | 7.1 |

| 100 | 92.7 | 5.5 |

Recovery and precision are matrix-dependent and should be determined for each specific application.[1]

Experimental Protocols

The following are detailed protocols for the derivatization of amines with isobutylsulfamoyl chloride for subsequent analysis by HPLC-UV/MS or GC-MS.

Protocol 1: Derivatization of Amines for HPLC-UV/MS Analysis

Materials:

-

Amine-containing sample or standard

-

Isobutylsulfamoyl chloride solution (10 mg/mL in anhydrous acetonitrile)

-

Borate buffer (0.1 M, pH 9.5)

-

Quenching solution (e.g., 1 M glycine or methylamine solution)

-

Anhydrous acetonitrile

-

Water (HPLC grade)

-

Formic acid (for mobile phase)

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation:

-

For liquid samples, dilute to an appropriate concentration with the borate buffer.

-

For solid samples, accurately weigh and dissolve in borate buffer. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.

-

-

Derivatization Reaction:

-

To 100 µL of the prepared sample in a reaction vial, add 100 µL of the isobutylsulfamoyl chloride solution.

-

Vortex the mixture for 30 seconds.